molecular formula C24H19F2NO5 B12303731 N-Fmoc-3,5-Difluoro-DL-tyrosine

N-Fmoc-3,5-Difluoro-DL-tyrosine

Cat. No.: B12303731
M. Wt: 439.4 g/mol
InChI Key: ITOKJMQGGUHNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-3,5-Difluoro-DL-tyrosine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino acid tyrosine, which has been modified with two fluorine atoms at the 3 and 5 positions on the aromatic ring. This compound is used primarily in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3,5-Difluoro-DL-tyrosine typically involves the following steps:

    Protection of the amino group: The amino group of 3,5-difluoro-DL-tyrosine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Large quantities of starting materials and reagents are used.

    Automated purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3,5-Difluoro-DL-tyrosine undergoes several types of chemical reactions, including:

    Substitution reactions: The fluorine atoms on the aromatic ring can be substituted with other groups under appropriate conditions.

    Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Common Reagents and Conditions

    Fmoc deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Substitution reactions: Various nucleophiles can be used to substitute the fluorine atoms, often requiring a catalyst or specific reaction conditions.

Major Products

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives depending on the nucleophiles used in substitution reactions.

Scientific Research Applications

N-Fmoc-3,5-Difluoro-DL-tyrosine has several applications in scientific research:

    Peptide synthesis: It is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis.

    Biological studies: The compound is used to study the effects of fluorinated amino acids on protein structure and function.

    Medicinal chemistry: It is used in the design of novel pharmaceuticals, particularly those that require enhanced stability and bioavailability.

    Material science: The compound is used in the development of new materials with specific properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of N-Fmoc-3,5-Difluoro-DL-tyrosine involves its incorporation into peptides and proteins. The fluorine atoms can influence the electronic properties of the aromatic ring, affecting the overall structure and function of the peptide or protein. The Fmoc group serves as a protecting group during synthesis, preventing unwanted reactions at the amino group.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-3,5-Difluoro-L-tyrosine: The L-enantiomer of the compound, used in similar applications.

    N-Fmoc-3,5-Difluoro-D-tyrosine: The D-enantiomer, also used in peptide synthesis.

    N-Fmoc-3,5-Difluoro-L-phenylalanine: Another fluorinated amino acid derivative used in peptide synthesis.

Uniqueness

N-Fmoc-3,5-Difluoro-DL-tyrosine is unique due to its specific fluorination pattern and the presence of the Fmoc protecting group. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other applications where fluorinated amino acids are desired.

Properties

IUPAC Name

3-(3,5-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOKJMQGGUHNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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